

# synthesis of diphenylamine and its derivatives.

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An In-depth Technical Guide to the Synthesis of **Diphenylamine** and Its Derivatives

## Introduction

**Diphenylamine** (DPA) is a secondary aromatic amine that serves as a crucial building block and intermediate in a wide range of chemical industries.[1][2] Its derivatives are utilized as antioxidants in the rubber and plastics industries, stabilizers in explosives and propellants, intermediates for azo dyes, and as precursors for pharmaceuticals and agrochemicals.[2][3][4] The core structure, consisting of an amine bridge between two phenyl rings, imparts unique chemical properties, including antioxidant and radical scavenging capabilities.[1]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing the **diphenylamine** core and its functionalized derivatives. It covers classic and modern catalytic cross-coupling reactions, industrial manufacturing processes, and specific derivatization techniques. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

## Core Synthesis Methodologies

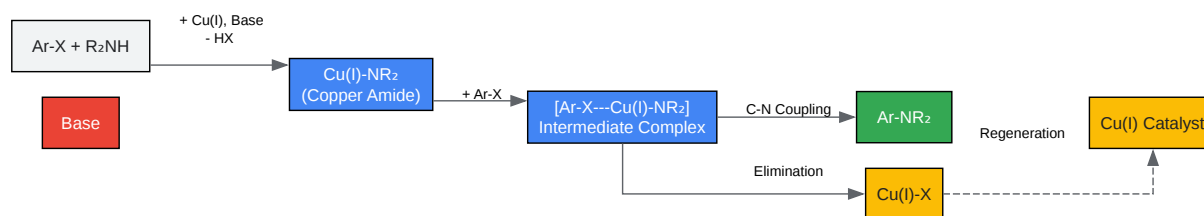
The formation of the central C-N-C bond in **diphenylamine** can be achieved through several distinct synthetic strategies, ranging from classical copper-catalyzed reactions to modern palladium-based cross-couplings and high-temperature industrial processes.

## Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, copper-catalyzed method for forming carbon-nitrogen bonds.[5] The variation involving the coupling of an aryl halide with an amine is often referred to as the Goldberg reaction.[5] This method typically requires high temperatures and polar aprotic solvents.[5]

General Reaction:  $\text{Ar-X} + \text{Ar}'\text{-NH}_2 \xrightarrow{-(\text{Cu catalyst, Base})} \text{Ar-NH-Ar}'$

The reaction is facilitated by electron-withdrawing groups on the aryl halide and can be performed with stoichiometric amounts of copper or, in modern variations, with soluble copper catalysts supported by ligands like diamines.[5]



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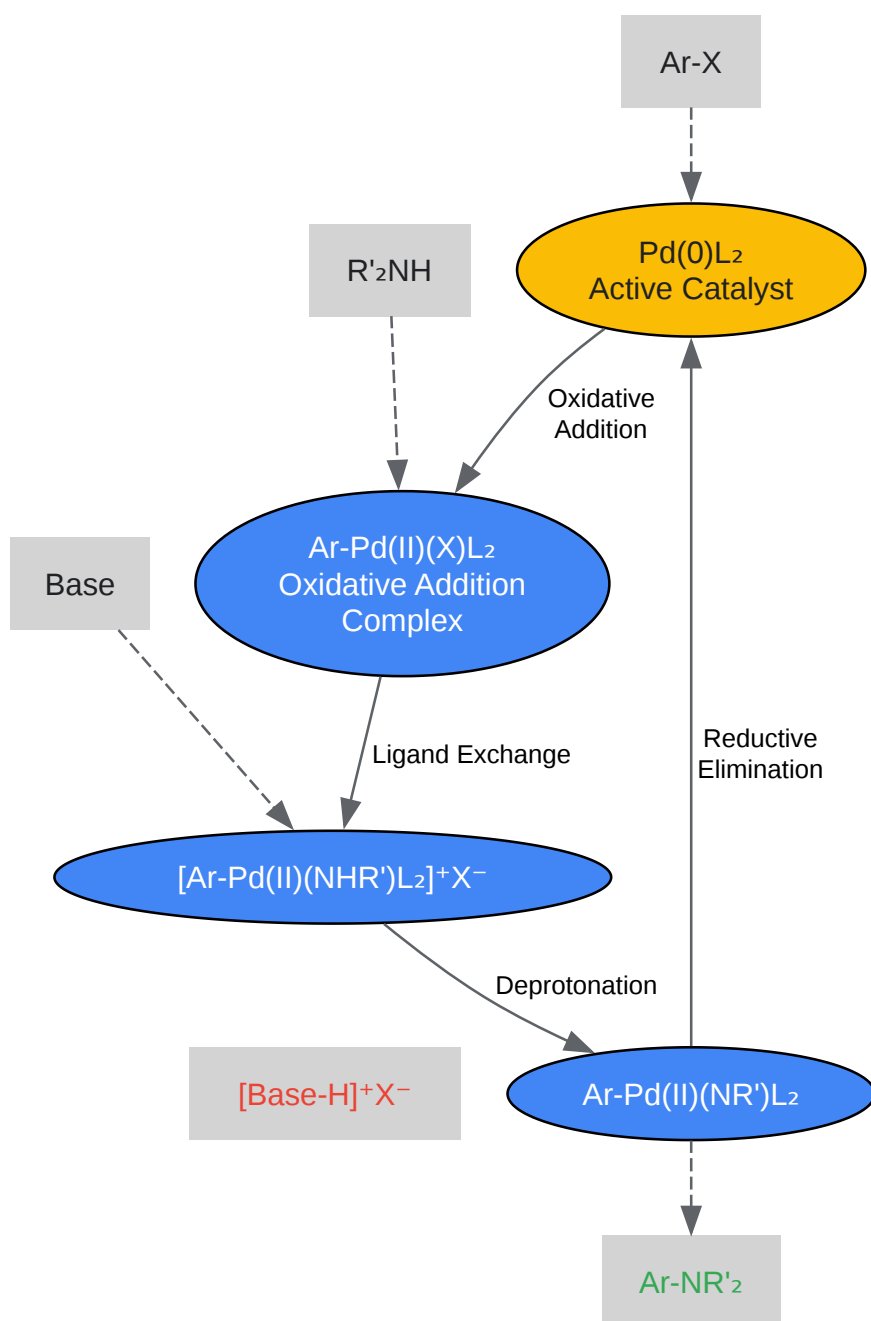
Caption: General mechanism of the Ullmann Condensation for C-N bond formation.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6] It generally proceeds under milder conditions than the Ullmann condensation and exhibits remarkable functional group tolerance and a broad substrate scope, applying to aryl halides and triflates.[6][7]

General Reaction:  $\text{Ar-X} + \text{Ar}'\text{-NH}_2 \xrightarrow{-(\text{Pd catalyst, Ligand, Base})} \text{Ar-NH-Ar}'$

The choice of phosphine ligand is critical and has evolved through several "generations," with modern sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) enabling the coupling of a vast range of substrates under mild conditions.[8][9]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

## Industrial Synthesis from Aniline

The primary commercial method for producing **diphenylamine** is the thermal self-condensation (de-ammoniation) of aniline at high temperatures and pressures over an acidic catalyst, such as activated alumina.<sup>[4][10][11][12]</sup>

General Reaction:  $2 \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{(\text{Catalyst}, >450^\circ\text{C}, \text{Pressure})} (\text{C}_6\text{H}_5)_2\text{NH} + \text{NH}_3$  [4][12]

This process is suitable for large-scale production but lacks the subtlety required for synthesizing complex or functionalized derivatives. [11] Catalyst properties, such as pore size distribution and sulfur content, are critical for achieving high efficiency and operating at lower temperatures. [4][11]

## Synthesis from Phenol and Aniline

**Diphenylamine** can also be produced by the reaction of phenol with aniline in the presence of an acidic catalyst. [10][13][14] This method allows for the co-production of aniline (from phenol and ammonia) and **diphenylamine** in an integrated process. [10][14]

General Reaction:  $\text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{(\text{Acid Catalyst}, \text{Heat})} (\text{C}_6\text{H}_5)_2\text{NH} + \text{H}_2\text{O}$

Catalysts like phosphoric acid or acidic alumina-silica are commonly employed. [13][14]

## Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aryldiphenylamines. [15] Subsequent hydrolysis of the resulting amide yields the corresponding **diphenylamine** derivative. This multi-step pathway is particularly useful for preparing substituted **diphenylamines** that may be difficult to access via direct coupling. [15][16]

Reaction Sequence:

- Imidate Formation:  $\text{Ar-OH} + \text{Ar}'\text{-C(=N-Ar'')-Cl} \rightarrow \text{Ar-O-C(Ar')=N-Ar''}$
- Thermal Rearrangement:  $\text{Ar-O-C(Ar')=N-Ar''} \xrightarrow{(\text{Heat}, \sim 250^\circ\text{C})} \text{Ar-N(Ar'')-C(=O)Ar'}$  [16]
- Hydrolysis:  $\text{Ar-N(Ar'')-C(=O)Ar'} \xrightarrow{(\text{Base, e.g., KOH})} \text{Ar-NH-Ar''}$  [16]

The rearrangement is an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen. [15]

## Comparative Data of Core Synthesis Methods

Method	Reactants	Catalyst/Reagent	Temperature (°C)	Typical Yield	Key Features
Ullmann Condensation	Aryl Halide, Aniline	Copper (e.g., CuI)	>210[5]	Moderate to Good	Classic method; harsh conditions; requires activated aryl halides.[5]
Buchwald-Hartwig	Aryl Halide/Triflate, Amine	Palladium complex with phosphine ligand	25 - 120	Good to Excellent	Mild conditions; broad substrate scope; high functional group tolerance.[6]
Aniline Self-Condensation	Aniline	Activated Alumina	>450[4][11]	High (Industrial)	Industrial scale; high temperature and pressure; limited to unsubstituted DPA.[4]
Phenol + Aniline	Phenol, Aniline	Acidic Alumina / H <sub>3</sub> PO <sub>4</sub>	370 - 480[10]	~72% (Aniline Conversion) [13]	Co-production with aniline possible; high temperature. [14]
Chapman Rearrangement	Phenol, Imidoyl Chloride	None (thermal)	220 - 280[16]	Good (overall)	Multi-step; good for specific substituted derivatives;

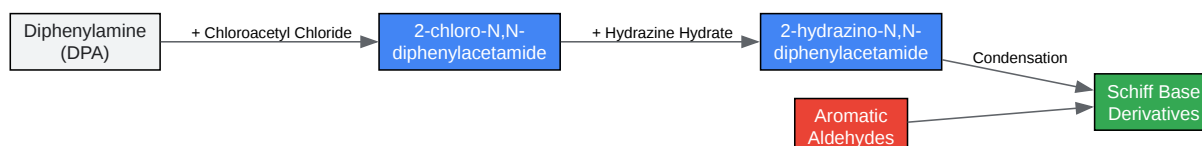
intramolecular  
rearrangement.<sup>[15]</sup>

## Synthesis of Diphenylamine Derivatives

Many applications require **diphenylamine** derivatives with specific functional groups. These are often synthesized by modifying the DPA core or by using substituted precursors in the core synthesis reactions.

### N-Acetylation and Derivatization

A common strategy involves the functionalization of the nitrogen atom. For example, chloroacetylation of **diphenylamine** produces 2-chloro-N,N-diphenylacetamide, a versatile intermediate. This intermediate can be further reacted with nucleophiles like hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which serves as a scaffold for creating a library of derivatives by condensation with various aldehydes.<sup>[3][17][18]</sup>



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Caption: Workflow for synthesizing DPA derivatives via an acetamide intermediate.

## Detailed Experimental Protocols

### Protocol 1: Synthesis of Diphenylamine via Ullmann-type Reaction<sup>[19]</sup>

This protocol describes the synthesis from acetanilide and bromobenzene, followed by hydrolysis.

- Materials: Acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), copper(I) iodide (catalytic amount), nitrobenzene (solvent), ether, anhydrous sodium sulfate, ethanol, concentrated hydrochloric acid (30 mL).
- Step 1: Coupling Reaction:
  - Combine acetanilide, potassium carbonate, bromobenzene, and a small amount of copper(I) iodide in nitrobenzene.
  - Reflux the mixture for 15 hours. The solution will turn dark brown.
  - Perform steam distillation to remove the nitrobenzene solvent.
- Step 2: Isolation of Intermediate:
  - The residue, crude N,N-diphenylacetamide, is a thick brown oil. Dissolve it in ether.
  - Filter the ether solution, dry it over anhydrous sodium sulfate, and evaporate the ether.
  - Recrystallize the solid residue from alcohol to obtain white plates of N,N-diphenylacetamide (m.p. 102°C).
- Step 3: Hydrolysis:
  - Dissolve the purified intermediate in 30 mL of alcohol.
  - Add 30 mL of concentrated hydrochloric acid and boil the mixture for 2-3 hours to hydrolyze the amide.
- Step 4: Purification:
  - Distill the crude **diphenylamine** using steam. A yellow oil will pass over and solidify.
  - The final product is obtained as yellow plates with a yield of approximately 60% (m.p. 53°C, b.p. 310°C).

## Protocol 2: Industrial-Style Synthesis from Aniline[19]

This protocol simulates the industrial process using an autoclave.

- Materials: Aniline (93 g), aniline hydrochloride (93 g).
- Procedure:
  - Heat the mixture of aniline and aniline hydrochloride in an enamelled autoclave at 230°C for 20 hours. The pressure will reach approximately 6 atm.
  - After the first 2 hours, cautiously vent the valve to release water vapor. Repeat this process three times over the next hour.
  - After 20 hours, transfer the autoclave contents to a porcelain basin with 1 L of water and heat to 80°C.
  - Add approximately 70 mL of strong hydrochloric acid until the solution is just acid to Congo Red paper, then allow it to cool.
  - The crude **diphenylamine** will separate as a solid cake.
- Purification:
  - Melt the crude product under a small amount of water and wash with dilute hydrochloric acid to remove any unreacted aniline, followed by a wash with dilute sodium carbonate.
  - Purify the final product by distillation. The yield is approximately 60%.

## Protocol 3: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[3]

This protocol outlines the synthesis of a key derivative intermediate.

- Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide:
  - Dissolve **diphenylamine** (0.04 M) in toluene (200 mL).
  - Add chloroacetyl chloride (0.04 M) to the solution.
  - Reflux the reaction mixture for 4 hours.



- Pour the mixture into crushed ice and let it stand overnight to precipitate the product.
- Filter, wash with cold water, dry, and recrystallize from ethanol.
- Step 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide:
  - Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 mL).
  - Add hydrazine hydrate (0.004 M) to the mixture.
  - Reflux for 48 hours.
  - Cool the mixture in a refrigerator overnight.
  - Filter the product and recrystallize from ethanol. (Yield: 88%; M.P.: 60-65°C).[3]

## Spectroscopic Data

The structure of **diphenylamine** and its derivatives is confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of **diphenylamine** shows characteristic absorption bands. The N-H stretching vibration appears as a weak band around 3100-3180  $\text{cm}^{-1}$ . The spectrum also displays typical absorptions for mono-substituted benzene rings, including =C-H stretching and out-of-plane bending modes.[19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to confirm the structure of synthesized derivatives. For example, in 2-hydrazino-N,N-diphenylacetamide, the aromatic protons appear in the range of 6.14-7.58 ppm, while the NH and  $\text{NH}_2$  protons appear at 8.68 and 9.06 ppm, respectively.[3]
- Mass Spectrometry: Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **diphenylamine**.[20]

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